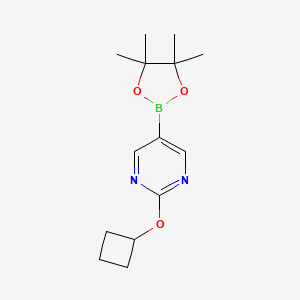![molecular formula C9H11N5 B14868711 2-[4-(1H-Pyrazol-1-YL)pyrimidin-2-YL]ethanamine](/img/structure/B14868711.png)
2-[4-(1H-Pyrazol-1-YL)pyrimidin-2-YL]ethanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[4-(1H-Pyrazol-1-YL)pyrimidin-2-YL]ethanamine is a heterocyclic compound that features both pyrazole and pyrimidine rings.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(1H-Pyrazol-1-YL)pyrimidin-2-YL]ethanamine typically involves the Buchwald-Hartwig amination reaction. This method uses chloropyrimidine derivatives and aminopyrazoles in the presence of palladium catalysts, such as Pd2(dba)3, along with ligands like xantphos and bases like cesium carbonate (Cs2CO3). The reaction is carried out under controlled conditions to yield the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the principles of large-scale organic synthesis, including optimization of reaction conditions and purification processes, would apply. This typically involves scaling up the Buchwald-Hartwig amination reaction and ensuring consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
2-[4-(1H-Pyrazol-1-YL)pyrimidin-2-YL]ethanamine undergoes various chemical reactions, including:
Substitution Reactions: Commonly with halogenated derivatives.
Oxidation and Reduction: Depending on the functional groups present.
Coupling Reactions: Such as Suzuki and Heck coupling reactions.
Common Reagents and Conditions
Substitution Reactions: Typically involve halogenated pyrimidines and pyrazoles with bases like potassium carbonate (K2CO3).
Oxidation: Uses oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reduction: Employs reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with halogenated derivatives yield various substituted pyrazole-pyrimidine compounds .
Scientific Research Applications
2-[4-(1H-Pyrazol-1-YL)pyrimidin-2-YL]ethanamine has several scientific research applications:
Medicinal Chemistry: As a scaffold for developing kinase inhibitors, particularly cyclin-dependent kinase 2 (CDK2) inhibitors.
Biological Studies: Used in studies involving cell cycle regulation and cancer research.
Chemical Biology: Employed in the design of bioactive molecules for probing biological pathways.
Industrial Applications: Potential use in the synthesis of complex organic molecules and pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-[4-(1H-Pyrazol-1-YL)pyrimidin-2-YL]ethanamine, particularly as a CDK2 inhibitor, involves binding to the active site of the kinase. This binding inhibits the phosphorylation of key substrates, leading to cell cycle arrest and apoptosis in cancer cells. The compound targets the ATP-binding pocket of CDK2, preventing its activation and subsequent downstream signaling .
Comparison with Similar Compounds
Similar Compounds
N,4-Di(1H-pyrazol-4-yl)pyrimidin-2-amine: Another pyrazole-pyrimidine derivative with potent CDK2 inhibitory activity.
2-(1H-Pyrazol-1-yl)pyridine: Used in coordination chemistry and C-H functionalization reactions.
4-(1H-Pyrazol-1-yl)-2-(pyridin-2-yl)pyrimidine: A hybrid ligand for transition metal coordination compounds.
Uniqueness
2-[4-(1H-Pyrazol-1-YL)pyrimidin-2-YL]ethanamine is unique due to its specific structure that allows for selective inhibition of CDK2. This selectivity is crucial for developing targeted cancer therapies with minimal off-target effects .
Properties
Molecular Formula |
C9H11N5 |
|---|---|
Molecular Weight |
189.22 g/mol |
IUPAC Name |
2-(4-pyrazol-1-ylpyrimidin-2-yl)ethanamine |
InChI |
InChI=1S/C9H11N5/c10-4-2-8-11-6-3-9(13-8)14-7-1-5-12-14/h1,3,5-7H,2,4,10H2 |
InChI Key |
HDXXDZSWMNEDQM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN(N=C1)C2=NC(=NC=C2)CCN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Tert-butyl-4,5,6,7-tetrahydro-1H-imidazo[4,5-C]pyridine](/img/structure/B14868635.png)
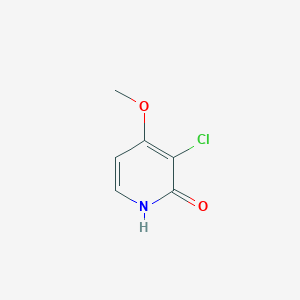
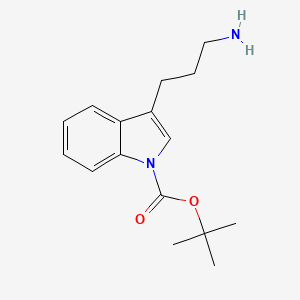
![2-(Methylthio)-5,6,7,8-tetrahydropyrido[4,3-D]pyrimidine-4-carbaldehyde](/img/structure/B14868653.png)
![4-{[4-(Morpholine-4-carbonyl)piperidin-1-yl]methyl}benzonitrile](/img/structure/B14868660.png)


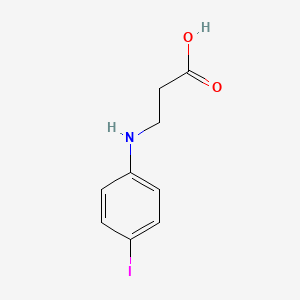
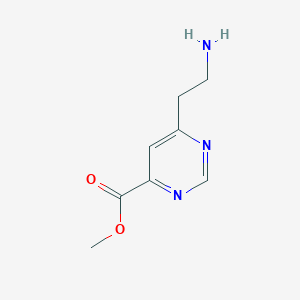
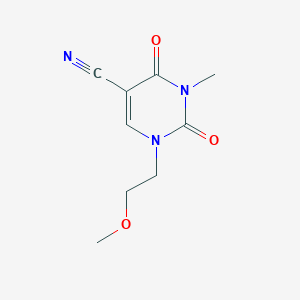
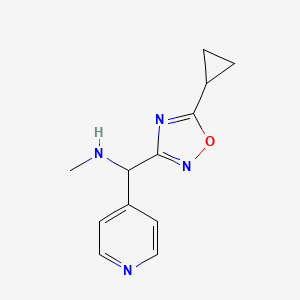
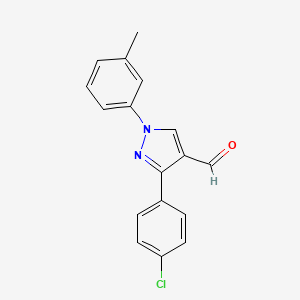
![7'-Hydroxyspiro[azetidine-3,2'-chroman]-4'-one hydrochloride](/img/structure/B14868712.png)
